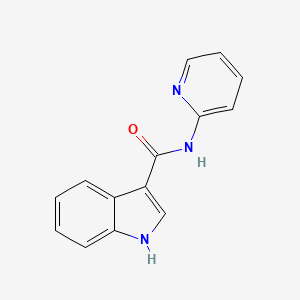
N-(Pyridin-2-yl)-1H-indole-3-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(Pyridin-2-yl)-1H-indole-3-carboxamide is a compound that has garnered significant interest in the scientific community due to its unique structure and potential applications. This compound features a pyridine ring attached to an indole core, which is further connected to a carboxamide group. The presence of these functional groups makes it a versatile molecule with various chemical and biological properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(Pyridin-2-yl)-1H-indole-3-carboxamide can be achieved through several methods. One common approach involves the reaction of 2-aminopyridine with an appropriate indole derivative under specific conditions. For instance, the compound can be synthesized via a Cu-catalyzed dehydrogenative reaction between an aldehyde and 2-aminopyridine in the presence of iodine (I2) and tert-butyl hydroperoxide (TBHP) in toluene . This method is notable for its mild and metal-free reaction conditions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
化学反应分析
Types of Reactions
N-(Pyridin-2-yl)-1H-indole-3-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as m-chloroperbenzoic acid (mCPBA).
Reduction: Reduction reactions can be performed using sodium borohydride (NaBH4) or other reducing agents.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the pyridine ring.
Common Reagents and Conditions
Oxidation: mCPBA in dichloromethane (DCM) at room temperature.
Reduction: NaBH4 in ethanol (EtOH) at reflux temperature.
Substitution: Trimethylsilyl cyanide (TMSCN) in acetonitrile (ACN) with triethylamine (TEA) as a base.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation with mCPBA can yield pyridine N-oxides, while reduction with NaBH4 can produce the corresponding amine derivatives.
科学研究应用
N-(Pyridin-2-yl)-1H-indole-3-carboxamide has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and heterocycles.
Biology: The compound exhibits potential as a pharmacophore in drug discovery, particularly for targeting specific enzymes and receptors.
Medicine: It has been investigated for its therapeutic properties, including antimicrobial, antifungal, and anticancer activities.
作用机制
The mechanism of action of N-(Pyridin-2-yl)-1H-indole-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For instance, it may inhibit certain enzymes by forming stable complexes, thereby preventing substrate binding and subsequent reactions.
相似化合物的比较
Similar Compounds
N-(Pyridin-2-yl)amides: These compounds share the pyridine and amide functional groups but differ in the core structure.
3-Bromoimidazo[1,2-a]pyridines: These compounds have a similar pyridine ring but feature an imidazo core instead of an indole core.
Uniqueness
N-(Pyridin-2-yl)-1H-indole-3-carboxamide is unique due to its combination of a pyridine ring, an indole core, and a carboxamide group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.
属性
CAS 编号 |
63479-69-6 |
|---|---|
分子式 |
C14H11N3O |
分子量 |
237.26 g/mol |
IUPAC 名称 |
N-pyridin-2-yl-1H-indole-3-carboxamide |
InChI |
InChI=1S/C14H11N3O/c18-14(17-13-7-3-4-8-15-13)11-9-16-12-6-2-1-5-10(11)12/h1-9,16H,(H,15,17,18) |
InChI 键 |
GFTKJECICFCNHQ-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C2C(=C1)C(=CN2)C(=O)NC3=CC=CC=N3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


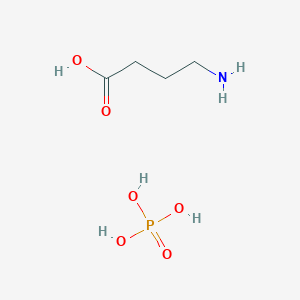

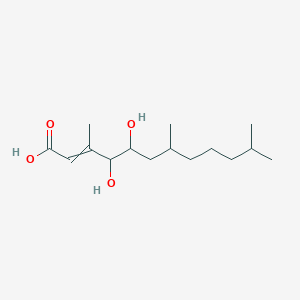
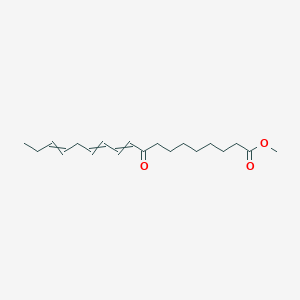
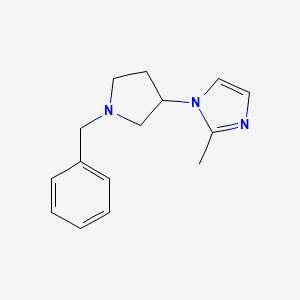
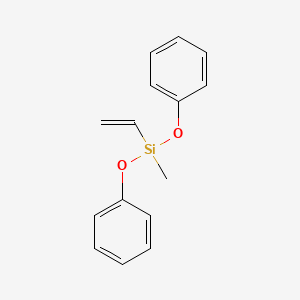
![N~1~,N~4~-Bis[3-(octylamino)propyl]butanediamide](/img/structure/B14503843.png)
![3-[(2-Hydroxybutyl)amino]-4-phenoxy-5-sulfamoylbenzoic acid](/img/structure/B14503851.png)
![4-Iodo-5-[2-(1,3-thiazol-2-yl)hydrazinyl]cyclohexa-3,5-diene-1,2-dione](/img/structure/B14503854.png)
![1-(Benzenesulfonyl)-2-[2,2-bis(methylsulfanyl)ethenyl]benzene](/img/structure/B14503855.png)
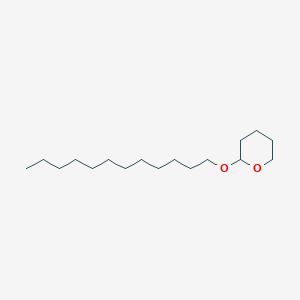
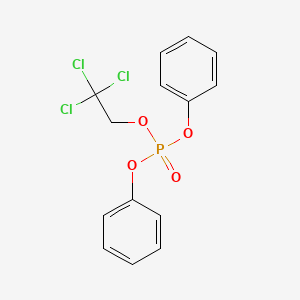
![Tetrapropan-2-yl [propane-1,3-diylbis(azanediylsulfanediyl)]bis(phosphonate)](/img/structure/B14503861.png)

